Cis-Quaternary Acid
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Overview
Description
Cis-Quaternary Acid is a chemical compound with the molecular formula C24H32NO6+. It is known for its role as an impurity in Atracurium, a neuromuscular blocking agent. This compound is characterized by its unique structure, which includes a quaternary ammonium group. The presence of this group makes it a significant subject of study in various fields, including organic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Quaternary Acid involves several steps, starting with the preparation of the quaternary ammonium salt. One common method is the reaction of a tertiary amine with an alkyl halide under controlled conditions to form the quaternary ammonium salt. This is followed by further reactions to introduce the desired functional groups and achieve the final structure of this compound .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale batch reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Cis-Quaternary Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, usually under anhydrous conditions.
Substitution: Common reagents include alkyl halides and nucleophiles, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of products, depending on the nature of the substituent introduced .
Scientific Research Applications
Cis-Quaternary Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: It is used in studies of cellular processes and as a tool for investigating the effects of quaternary ammonium compounds on biological systems.
Medicine: It is studied for its potential therapeutic applications, particularly in the development of new neuromuscular blocking agents.
Industry: It is used in the production of various chemical products, including pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of Cis-Quaternary Acid involves its interaction with cholinergic receptors in motor end-plate neurons. By binding competitively to these receptors, it blocks the action of acetylcholine, preventing the development of an end-plate potential. This results in the inhibition of neuromuscular transmission, leading to muscle relaxation .
Comparison with Similar Compounds
Cis-Quaternary Acid can be compared with other quaternary ammonium compounds, such as:
Succinylcholine: A depolarizing neuromuscular blocking agent with a rapid onset and short duration of action.
Pancuronium: A non-depolarizing neuromuscular blocking agent with a longer duration of action.
Rocuronium: A non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action .
Uniqueness: this compound is unique due to its specific structure and its role as an impurity in Atracurium. Its distinct chemical properties and interactions with cholinergic receptors make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3/h6-7,13-15,19H,8-12H2,1-5H3/t19-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAJSNWFIOPTKS-KBMIEXCESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075727-04-6 |
Source
|
Record name | (1R,2R)-2-(2-Carboxyethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075727046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2R)-2-(2-CARBOXYETHYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYLISOQUINOLINIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZX0EJM2FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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